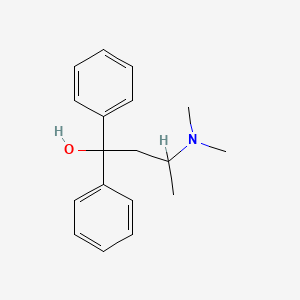![molecular formula C9H12N2O6 B13822594 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: is a deuterated nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with deuterium atoms replacing hydrogen atoms at specific positions. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the deuteration of uridine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction often requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-formyl-oxolan-2-yl]pyrimidine-2,4-dione.
Reduction: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]dihydropyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies, including reaction mechanism elucidation and kinetic isotope effect studies.
Biology: In biological research, the compound serves as a tool for studying nucleoside metabolism and the effects of deuterium incorporation on biological processes.
Industry: In the pharmaceutical industry, the compound can be used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The deuterium atoms can influence the compound’s interactions with enzymes involved in nucleoside metabolism, potentially altering the rates of enzymatic reactions. The presence of deuterium can also affect the compound’s hydrogen bonding interactions, impacting its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
5,6-dihydrouridine: A naturally occurring nucleoside with similar structural features but without deuterium incorporation.
2’-deoxyuridine: Another nucleoside analog with a similar pyrimidine ring structure but lacking the deuterium atoms.
Uniqueness: The incorporation of deuterium atoms in 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione imparts unique properties, such as increased metabolic stability and altered reaction kinetics. These features make it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C9H12N2O6 |
|---|---|
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
Clé InChI |
DRTQHJPVMGBUCF-SXFMXZDVSA-N |
SMILES isomérique |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)


![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
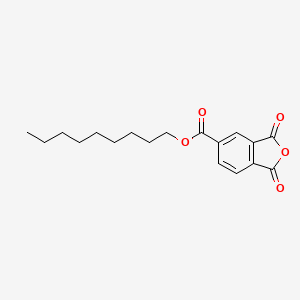
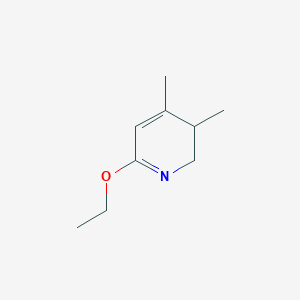
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
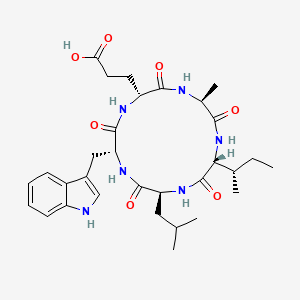
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
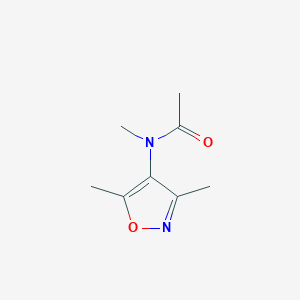
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

